
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C23H15ClO. It is a derivative of cyclopentadienone, characterized by the presence of three phenyl groups and a chlorine atom attached to the cyclopentadienone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. In this case, the diene is a substituted cyclopentadienone, and the dienophile is a chlorinated aromatic compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into cyclopentadienone derivatives with different substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentadienones, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone: Similar structure but with a methyl group instead of a chlorine atom.
2,3,4,5-Tetrakis(4-(tert-butyl)phenyl)cyclopenta-2,4-dien-1-one: Contains tert-butyl groups instead of phenyl groups.
3-[4-(3-oxo-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)phenyl]-2,4,5-triphenylcyclopenta-2,4-dien-1-one: A more complex derivative with additional phenyl groups.
Uniqueness
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
919096-91-6 |
|---|---|
Fórmula molecular |
C23H15ClO |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
3-chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C23H15ClO/c24-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(25)21(22)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
YQLHOZOGUSBUFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)
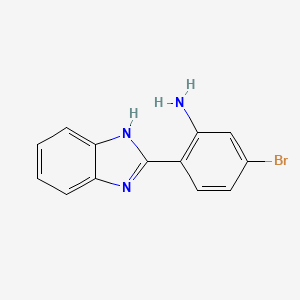
![4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12628959.png)
![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime, [C(E)]-](/img/structure/B12628966.png)
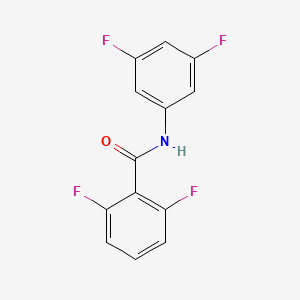
![N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12628969.png)
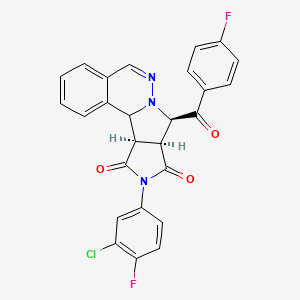
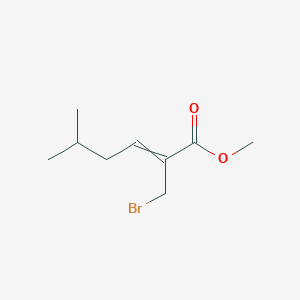
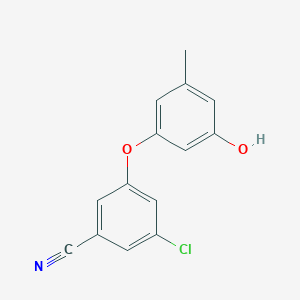
![Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate](/img/structure/B12629014.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-butylurea](/img/structure/B12629017.png)
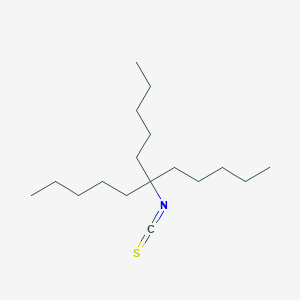
![2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12629044.png)

